7-Chloro-3-iodoimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFRWJAGUOTHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2I)C=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Advanced Functionalization of 7 Chloro 3 Iodoimidazo 1,2 a Pyridine and Its Derivatives
Reactivity of the Carbon-Iodine Bond at C-3
The C-3 position of the imidazo[1,2-a]pyridine (B132010) ring is electron-rich, making it susceptible to electrophilic attack. researchgate.net The carbon-iodine bond at this position is significantly more labile than the carbon-chlorine bond at C-7, making it the primary site for a host of transformations, particularly palladium-catalyzed cross-coupling reactions. This chemoselectivity is foundational for the synthetic utility of this scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-3 iodo group of 7-chloro-3-iodoimidazo[1,2-a]pyridine serves as an excellent coupling handle. thieme-connect.de
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound. For 3-iodoimidazo[1,2-a]pyridine (B1311280) derivatives, this reaction provides a direct route to C-3 arylated products. Research has shown that the reaction conditions, particularly the choice of base and solvent, significantly influence the outcome. nih.gov Optimized yields and shorter reaction times are often achieved using strong bases in solvents like 1,2-dimethoxyethane (B42094) (DME). nih.gov
In dihalogenated substrates like 7-chloro-8-iodoimidazo[1,2-a]pyridines, the Suzuki-Miyaura reaction occurs with total regioselectivity at the more reactive C-I bond, leaving the C-Cl bond intact for subsequent functionalization. This demonstrates the higher reactivity of the iodide compared to the chloride on this heterocyclic system.
Table 1: Examples of Suzuki-Type Cross-Coupling Reactions on Iodo-Substituted Imidazo[1,2-a]pyridines
| Substrate | Coupling Partner | Catalyst System | Base/Solvent | Product | Yield | Ref. |
| 2-Substituted-3-iodoimidazo[1,2-a]pyridines | Arylboronic acids | Pd(PPh₃)₄ | Strong bases / DME | 2-Substituted-3-aryl-imidazo[1,2-a]pyridines | Optimized | nih.gov |
| 7-Chloro-8-iodo-2-phenylimidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane/H₂O | 7-Chloro-8-(4-methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine | 82% | organic-chemistry.org |
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a highly effective method for introducing alkynyl moieties. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a mild base. wikipedia.orglibretexts.org For this compound, this transformation proceeds selectively at the C-3 position, again highlighting the greater reactivity of the C-I bond over the C-Cl bond.
This selective alkynylation is crucial for building more complex structures, as the resulting alkyne can participate in further synthetic manipulations. Studies on related dihalogenated imidazo[1,2-a]pyridines confirm that the Sonogashira coupling occurs exclusively at the iodo-substituted position. organic-chemistry.org
Table 2: Sonogashira Coupling for C3-Alkynylation
| Substrate | Coupling Partner | Catalyst System | Base/Solvent | Product | Yield | Ref. |
| 7-Chloro-8-iodo-2-phenylimidazo[1,2-a]pyridine | Phenylacetylene | Pd(dppf)Cl₂, CuI | Et₃N / Dioxane | 7-Chloro-2-phenyl-8-(phenylethynyl)imidazo[1,2-a]pyridine | 90% | organic-chemistry.org |
| 7-Chloro-5-methyl- nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyrimidine | Various alkynes | PdCl₂(PPh₃)₂, CuI | Et₃N / DMF | 7-Alkynyl-5-methyl- nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyrimidine | Good | researchgate.net |
Palladium-catalyzed aminocarbonylation introduces a carboxamide group by reacting an organohalide with an amine and carbon monoxide. acs.orglibretexts.org This reaction is of significant interest as imidazo[1,2-a]pyridine-3-carboxamides are potent agents against tuberculosis. bio-conferences.org The reaction can be performed with gaseous carbon monoxide or with CO surrogates such as chloroform. researchgate.net The C-3 iodo group of the scaffold is an ideal handle for this transformation.
The synthesis of Imidazo[1,2-a]pyridine-3-carboxamides has been achieved through aminocarbonylation, demonstrating the method's utility for functionalizing N-heterocycles of medicinal importance. researchgate.net The process is generally efficient and tolerates a wide variety of substrates. researchgate.net
Table 3: General Conditions for Aminocarbonylation of Heteroaryl Iodides
| Substrate Type | CO Source | Amine | Catalyst System | Base/Solvent | Product Type | Ref. |
| Heteroaryl Iodide | CO gas (1-40 bar) | Primary/Secondary Amines | Pd(OAc)₂/Phosphine Ligand | Et₃N / DMF | Heteroaryl Carboxamide | libretexts.org |
| Heteroaryl Iodide | Chloroform | Primary/Secondary Amines | Pd(OAc)₂/Xantphos | DBU / Dioxane | Heteroaryl Carboxamide | researchgate.net |
Other C-I Bond Transformations in Organic Synthesis
Beyond the cornerstone palladium-catalyzed reactions, the C-3 iodo group can participate in a range of other valuable transformations.
Mizoroki-Heck Reaction: The Heck reaction couples organohalides with alkenes to form substituted alkenes. libretexts.orgorganic-chemistry.org While less common for this specific scaffold than Suzuki or Sonogashira couplings, the reaction is a powerful tool for C-C bond formation. nih.gov The high reactivity of the C-I bond makes this compound a suitable substrate for such vinylation reactions, which often proceed with high trans selectivity. organic-chemistry.org Microwave-assisted Heck protocols have proven effective for the functionalization of complex imidazo[1,2-a]pyridine derivatives where standard thermal methods fail. nih.gov
Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound. wikipedia.orglibretexts.org Organostannanes are stable to air and moisture, and the reaction tolerates a wide variety of functional groups. wikipedia.org This makes it a viable, though less frequently used, alternative for introducing alkyl, alkenyl, aryl, or acyl groups at the C-3 position. The mechanism involves oxidative addition, transmetalation with the organotin reagent, and reductive elimination. wikipedia.org
Copper-Catalyzed Reactions: Copper catalysis offers an alternative to palladium-based methods. The classic Ullmann reaction, for instance, uses copper to promote the coupling of two aryl halide molecules to form a biaryl system. organic-chemistry.org More contemporary copper-catalyzed methods have been developed for direct C-3 functionalization. For example, a copper-catalyzed aerobic oxidative decarboxylative process has been used to couple imidazo[1,2-a]pyridines with 3-indoleacetic acids, yielding products with potent antiproliferative activity in cancer cell lines. nih.gov
Reactivity of the Carbon-Chlorine Bond at C-7
The carbon-chlorine bond at the C-7 position on the pyridine (B92270) ring is considerably less reactive than the C-3 iodine bond. This reduced reactivity is attributed to the electronic properties of the pyridine ring, where the C-7 position is less susceptible to nucleophilic attack compared to positions on the imidazole (B134444) moiety. uoanbar.edu.iq This reactivity difference is synthetically advantageous, allowing for selective reactions at C-3 without affecting C-7.
However, the C-7 chlorine is not inert and can be functionalized under more forcing conditions, typically after the C-3 position has already been derivatized. The primary method for activating this bond is through palladium-catalyzed cross-coupling reactions. It has been noted that substituting the chlorine atom is challenging, but Suzuki-Miyaura cross-coupling has been successfully employed to introduce aryl and heteroaryl groups at this position. organic-chemistry.org This two-step, one-pot approach involving sequential, regioselective couplings at the C-I and then the C-Cl bond allows for the synthesis of diverse, polyfunctionalized imidazo[1,2-a]pyridines. organic-chemistry.org
Table 4: Functionalization of the C-7 Chlorine Bond
| Substrate | Coupling Partner | Catalyst System | Base/Solvent | Product | Yield | Ref. |
| 7-Chloro-8-cyano-2-phenylimidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | RuPhos-Pd-G3, RuPhos | K₂CO₃ / Dioxane/H₂O | 8-Cyano-7-(4-methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine | 69% | organic-chemistry.org |
| 7-Chloro-5-methyl- nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyrimidine | Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane/H₂O | 7-Aryl-5-methyl- nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyrimidine | Good | researchgate.net |
Further Regioselective Functionalization at Ancillary Positions (C-2, C-6, C-8)
While the C-3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and readily undergoes electrophilic substitution and various coupling reactions, achieving regioselective functionalization at the less activated C-2, C-6, and C-8 positions requires more tailored strategies. The presence of the chloro group at C-7 and the iodo group at C-3 in the parent molecule significantly influences the reactivity of these ancillary positions through a combination of electronic and steric effects.
C-H Functionalization at Remote Sites
Direct C-H functionalization is a powerful tool for the atom-economical synthesis of complex molecules. While the C-3 position is the most common site for such reactions in imidazo[1,2-a]pyridines, recent advancements have enabled the targeting of other positions.
C-2 Position: The C-2 position is adjacent to the imidazole nitrogen and is less electron-rich than the C-3 position. Direct C-H functionalization at C-2 is challenging, especially in the presence of the highly reactive C-3 iodo group which is prone to oxidative addition in many catalytic cycles. However, strategies involving directed metalation or specific catalytic systems that favor C-2 activation over C-3 are being explored. For instance, palladium-catalyzed regioselective C-2 arylation has been achieved on related N-heterocycles, suggesting a potential pathway for the functionalization of this compound. bohrium.com
C-6 Position: The C-6 position on the pyridine ring is influenced by the electron-withdrawing chloro group at the adjacent C-7 position. This electronic effect can modulate the reactivity of the C-6 C-H bond. While direct C-H functionalization at this site is not extensively documented for this specific molecule, studies on related 6-halogenoimidazo[1,2-a]pyridines have shown that this position is amenable to various transformations, which often proceed via initial metalation or the use of highly active catalyst systems.
C-8 Position: The C-8 position is sterically accessible and its reactivity is influenced by the adjacent chloro group at C-7. Palladium-catalyzed C-8 arylation of 2-aryl-imidazo[1,2-a]pyridines has been reported, demonstrating that this position can be selectively functionalized. nih.gov The reaction often proceeds via a directed C-H activation mechanism, where a substituent at the C-2 position can direct the catalyst to the C-8 position. In the case of this compound, the electronic effects of the chloro and iodo groups would play a crucial role in any potential C-8 C-H functionalization.
Introduction of Diverse Chemical Entities
The introduction of new substituents at the C-2, C-6, and C-8 positions can be effectively achieved through cross-coupling reactions, leveraging the existing halo-substituents or by converting a C-H bond into a more reactive functional group.
Functionalization at the C-2 Position: The C-2 position can be functionalized by first introducing a handle, such as an iodo group. While our parent molecule is 3-iodo, a 2-iodo derivative could be synthesized and then subjected to various cross-coupling reactions. For instance, the synthesis of 2,3-diiodoimidazo[1,2-a]pyridine has been reported, which can then undergo selective cross-coupling reactions. nih.gov
Functionalization at the C-6 Position: The C-6 position can be functionalized by leveraging the reactivity of the pyridine ring. For instance, Suzuki-Miyaura cross-coupling reactions have been successfully employed on 6-bromo-imidazo[1,2-a]pyridines to introduce aryl and heteroaryl moieties. researchgate.net This suggests that if a bromo or iodo group were present at the C-6 position of our target molecule, similar transformations would be feasible. The chloro group at C-7 would electronically influence the reactivity of a C-6 halide.
Functionalization at the C-8 Position: The C-8 position can be functionalized using palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 8-aminoimidazo[1,2-a]pyridine has been utilized as a directing group for selective C-H arylation. This highlights the potential to introduce a directing group at C-8 to facilitate further functionalization.
Below are illustrative data tables for the functionalization at ancillary positions on related imidazo[1,2-a]pyridine scaffolds, which provide a basis for potential reactions on this compound.
Table 1: Examples of C-6 Functionalization of Imidazo[1,2-a]pyridine Derivatives
Click to view table
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 6-Bromo-2-phenylimidazo[1,2-a]pyridine | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, MW | 2,6-Diphenylimidazo[1,2-a]pyridine | 85 | researchgate.net |
| 6-Iodoimidazo[1,2-a]pyridin-3-yl phosphonate | 4-Formylphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, MW | 6-(4-Formylphenyl)imidazo[1,2-a]pyridin-3-yl phosphonate | 61 | researchgate.net |
Table 2: Examples of C-8 Functionalization of Imidazo[1,2-a]pyridine Derivatives
Click to view table
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-(p-Tolyl)imidazo[1,2-a]pyridine | Iodobenzene, Pd(OAc)₂, Ag₂CO₃, Dioxane, 120 °C | 8-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine | 78 | nih.gov |
| 2-Phenylimidazo[1,2-a]pyridine | 4-Iodotoluene, Pd(OAc)₂, Ag₂CO₃, Dioxane, 120 °C | 8-(p-Tolyl)-2-phenylimidazo[1,2-a]pyridine | 82 | nih.gov |
Table 3: Examples of C-2 Functionalization of Imidazo[1,2-a]pyridine Derivatives
Click to view table
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2,3-Diiodoimidazo[1,2-a]pyridine | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene, 100 °C | 3-Iodo-2-phenylimidazo[1,2-a]pyridine | 75 | nih.gov |
| 3-Bromo-2-iodoimidazo[1,2-a]pyridine | Diphenylphosphine, Pd₂(dba)₃, xantphos, Toluene, 110 °C | 3-Bromo-2-(diphenylphosphino)imidazo[1,2-a]pyridine | 65 | nih.gov |
Mechanistic Investigations and Theoretical Computational Studies of Halogenated Imidazo 1,2 a Pyridines
Elucidation of Reaction Mechanisms in Halogenation
Understanding the precise pathway a reaction follows is crucial for optimizing conditions and predicting outcomes. For the halogenation of imidazo[1,2-a]pyridines, several mechanisms, including radical and single electron transfer pathways, have been proposed and investigated.
Radical reactions have become a significant strategy for the direct functionalization of the imidazo[1,2-a]pyridine (B132010) scaffold. rsc.org Evidence for radical involvement in halogenation comes from control experiments. In a transition-metal-free method for the chlorination of imidazo[1,2-a]pyridine, the reaction was significantly inhibited when radical-trapping agents like TEMPO or inhibitors like BHT were added, indicating a radical process is involved. nih.govresearchgate.net
A proposed mechanism for this type of reaction involves the initial formation of a halogen radical. nih.gov For instance, in a system using sodium chlorite (B76162) (NaClO₂) and acetic acid, a chlorine radical is thought to be generated. This radical then attacks the electron-rich double bond between the C2 and C3 positions of the imidazo[1,2-a]pyridine ring. nih.gov This attack results in a free radical intermediate which is stabilized by p-π conjugation, leading preferentially to the 3-halogenated product. nih.gov Similarly, visible light-mediated functionalization reactions, such as trifluoromethylation, have been shown to proceed via a radical pathway where a CF₃ radical is generated and subsequently reacts with the imidazo[1,2-a]pyridine core. nih.govmdpi.com
Single Electron Transfer (SET) is another key mechanistic pathway identified in the functionalization of imidazo[1,2-a]pyridines, particularly in photoredox catalysis. nih.gov In the C3-sulfenylation of imidazo[1,2-a]pyridines using Eosin B as a photocatalyst, the proposed mechanism begins with the excited photocatalyst undergoing an SET process with a peroxide (TBHP). nih.gov This transfer generates a tert-butoxyl radical, which then reacts to form a sulfonyl radical. This radical species then engages the imidazo[1,2-a]pyridine substrate. nih.gov These SET processes are fundamental to many visible-light-induced reactions, enabling the formation of radical intermediates under mild conditions. nih.govmdpi.com
Analysis of Chemoselectivity and Regioselectivity
A major challenge in the synthesis of substituted imidazo[1,2-a]pyridines is controlling where the new substituent attaches to the molecule (regioselectivity) and which functional group reacts (chemoselectivity). The C3 position is often the most reactive site for electrophilic and radical substitution. informahealthcare.com
Computational studies, often employing Density Functional Theory (DFT), are invaluable for predicting and explaining the site preference in halogenation. nih.govnsf.gov These studies reveal that the high electron density at the C3 position of the imidazo[1,2-a]pyridine ring makes it the most nucleophilic and thus the most likely site for electrophilic attack. nih.gov
Mechanistic studies on related pyridine (B92270) systems have shown that the nature of the halogenating agent itself can alter the selectivity-determining step of the reaction. nih.govnsf.govchemrxiv.org For example, in the halogenation of certain activated pyridine intermediates, chlorination and bromination can show different site preferences, with chlorination favoring the 3-position and bromination the 5-position. researchgate.net Such outcomes are explained by analyzing the transition states of the possible reaction pathways computationally, highlighting the subtle electronic differences between halogen electrophiles. chemrxiv.org
Both steric hindrance and the electronic nature of existing substituents play crucial roles in determining the outcome of halogenation reactions. Studies on the transition-metal-free chlorination of various substituted imidazo[1,2-a]pyridines have shown that the reaction is highly regioselective for the C3 position. nih.gov This selectivity holds true even with a variety of substituents on the pyridine ring portion of the molecule.
The table below summarizes the results from a study on the chlorination of various imidazo[1,2-a]pyridines, demonstrating the influence of substituent identity and position on reaction yield. The consistent formation of the 3-chloro product highlights the strong intrinsic preference for this position.
| Substituent on Imidazo[1,2-a]pyridine | Product | Yield (%) | Reference |
|---|---|---|---|
| None (1a) | 3-chloroimidazo[1,2-a]pyridine (2a) | 88 | nih.gov |
| 6-CH₃ | 3-chloro-6-methylimidazo[1,2-a]pyridine (2b) | 85 | nih.gov |
| 7-CH₃ | 3-chloro-7-methylimidazo[1,2-a]pyridine (2c) | 92 | nih.gov |
| 8-CH₃ | 3-chloro-8-methylimidazo[1,2-a]pyridine (2d) | 83 | nih.gov |
| 6-Cl | 3,6-dichloroimidazo[1,2-a]pyridine (2e) | 75 | nih.gov |
| 6-I | 3-chloro-6-iodoimidazo[1,2-a]pyridine (2f) | 68 | nih.gov |
| 2-Ph | 3-chloro-2-phenylimidazo[1,2-a]pyridine (2p) | 85 | nih.gov |
As shown, both electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -Cl, -I) groups are tolerated, though yields can be affected. nih.gov The high reactivity of the C3 position is attributed to the electronic properties of the fused heterocyclic system, specifically the rich electronic character of the ethene-1,2-diamine moiety within the structure. nih.gov
Applications of Density Functional Theory (DFT) in Reaction Mechanism Analysis
Density Functional Theory (DFT) has become a powerful and widely used tool for analyzing the structural and spectral properties of organic compounds like imidazo[1,2-a]pyridines. nih.govacs.org DFT calculations allow researchers to determine optimized molecular geometries, investigate reactive sites, and understand the electronic structure of molecules. nih.gov
In the context of imidazo[1,2-a]pyridine derivatives, DFT has been employed to:
Calculate Chemical Reactivity Parameters: Global parameters such as chemical hardness (η), electrophilicity (ω), and electronic chemical potential (μ) can be calculated to appraise the stability and reactivity of different derivatives. nih.govacs.org
Analyze Frontier Molecular Orbitals (FMOs): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and is used to understand charge transfer phenomena within the molecule. nih.govresearchgate.net
Model Reaction Pathways: DFT is used to calculate the energies of reactants, intermediates, transition states, and products. This allows for the mapping of potential energy surfaces and the determination of reaction barriers, providing deep insight into why a particular regio- or stereoisomer is formed preferentially. nih.govtandfonline.com
Simulate Spectra: Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra, helping to interpret experimental UV-Vis spectra and understand the electronic transitions responsible for the photophysical properties of these compounds. researchgate.net
By providing a molecular-level picture of structure and energetics, DFT calculations complement experimental findings and are essential for the rational design of new synthetic methodologies and novel imidazo[1,2-a]pyridine derivatives. nih.gov
Role of 7 Chloro 3 Iodoimidazo 1,2 a Pyridine As a Versatile Synthetic Intermediate
Building Block for the Construction of Complex Imidazo[1,2-a]pyridine (B132010) Architectures
The 7-chloro-3-iodoimidazo[1,2-a]pyridine core serves as an excellent starting point for the synthesis of more intricate and highly functionalized imidazo[1,2-a]pyridine derivatives. The differential reactivity of the C-I and C-Cl bonds under various catalytic conditions is the key to its utility. The carbon-iodine bond at the 3-position is significantly more susceptible to palladium-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond at the 7-position. This reactivity difference enables selective functionalization at the C3 position while leaving the C7 position available for subsequent transformations.
A variety of palladium-catalyzed cross-coupling reactions can be employed to modify the 3-position of the scaffold. These include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which allow for the introduction of aryl, alkynyl, and amino groups, respectively. wikipedia.orgwikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org For instance, Suzuki coupling with various arylboronic acids can furnish a range of 3-aryl-7-chloroimidazo[1,2-a]pyridines. researchgate.net Similarly, Sonogashira coupling with terminal alkynes introduces acetylenic moieties, which can serve as handles for further diversification, such as in click chemistry or as precursors to other functional groups. wikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination provides access to 3-amino-substituted imidazo[1,2-a]pyridines, a class of compounds with significant biological interest. wikipedia.orglibretexts.org
The following table provides illustrative examples of the types of complex imidazo[1,2-a]pyridine architectures that can be constructed from this compound, based on the known reactivity of the 3-iodo position.
Table 1: Construction of Complex Imidazo[1,2-a]pyridine Architectures via Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Resulting Structure | Potential Further Functionalization |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | 3-Aryl-7-chloroimidazo[1,2-a]pyridine | Functionalization at the C7-Cl bond, modification of the introduced aryl group. |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 7-Chloro-3-(alkynyl)imidazo[1,2-a]pyridine | Click chemistry (e.g., CuAAC), hydration to ketones, reduction to alkanes/alkenes. mdpi.com |
| Buchwald-Hartwig Amination | Amine (R¹R²NH) | N-substituted-7-chloroimidazo[1,2-a]pyridin-3-amine | Acylation, alkylation, or further coupling reactions of the amino group. |
Precursor in Diversified Organic Synthesis for Advanced Molecular Scaffolds
Beyond the elaboration of the imidazo[1,2-a]pyridine core itself, this compound can act as a precursor for the synthesis of entirely new and advanced molecular scaffolds. The functional groups introduced via the initial cross-coupling reactions can participate in subsequent intramolecular cyclizations or rearrangement reactions, leading to novel polycyclic or spirocyclic systems.
For example, a strategically chosen substituent introduced at the 3-position can be designed to react with the chloro group at the 7-position, or with another part of the molecule, to forge new rings. This approach allows for the transformation of the initial bicyclic imidazo[1,2-a]pyridine framework into more complex, three-dimensional structures that are of high interest in drug discovery for their potential to access novel biological targets.
Strategic Element in Scaffold Hopping and Library Generation
"Scaffold hopping" is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, often isosteric or isofunctional, scaffold to discover new lead compounds with improved properties. nih.gov The imidazo[1,2-a]pyridine system is a well-regarded "privileged scaffold" due to its presence in numerous biologically active compounds. nih.gov this compound is an ideal starting point for scaffold hopping endeavors. By systematically varying the substituents at both the 3- and 7-positions, chemists can generate large libraries of diverse molecules. nih.govnih.gov
The orthogonal reactivity of the two halogen atoms is particularly advantageous for library synthesis using parallel or combinatorial chemistry techniques. A common strategy involves first diversifying the 3-position through a robust cross-coupling reaction, creating a series of 3-substituted-7-chloroimidazo[1,2-a]pyridine intermediates. This library of intermediates can then be subjected to a second diversification step at the 7-position, for example, through nucleophilic aromatic substitution or another cross-coupling reaction under more forcing conditions. This two-dimensional diversification approach allows for the rapid generation of a large and structurally diverse library of compounds for high-throughput screening.
The following table outlines a hypothetical library generation scheme starting from this compound.
Table 2: Exemplary Library Generation Scheme
| Step | Reaction | Reactants | Intermediate/Final Library |
|---|---|---|---|
| 1. Primary Diversification | Suzuki-Miyaura Coupling | This compound + a library of 20 different arylboronic acids | Library of 20 unique 3-aryl-7-chloroimidazo[1,2-a]pyridines |
| 2. Secondary Diversification | Buchwald-Hartwig Amination | Each of the 20 intermediates from Step 1 + a library of 10 different amines | Final library of 200 unique 3-aryl-7-(amino)imidazo[1,2-a]pyridines |
This systematic approach to molecular diversification underscores the strategic importance of this compound as a key building block in modern drug discovery and chemical biology.
Emerging Trends and Future Research Trajectories in Halogenated Imidazo 1,2 a Pyridine Chemistry
Development of Sustainable and Greener Synthetic Methodologies
The principles of green chemistry are increasingly being integrated into the synthesis of imidazo[1,2-a]pyridines to minimize environmental impact. nih.gov This paradigm shift involves the use of eco-friendly solvents, alternative energy sources, and catalyst-free or metal-free reaction conditions.
A significant trend is the replacement of conventional organic solvents with greener alternatives like water. thieme-connect.com For instance, an ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide system has been successfully performed in water, offering mild, base-free conditions. thieme-connect.comorganic-chemistry.org Similarly, efficient domino A³-coupling reactions catalyzed by a Cu(II)–ascorbate system have been developed in aqueous micellar media, providing good yields at mild temperatures (50 °C) and boasting a lower E-factor compared to many conventional methods. acs.org
The use of alternative energy sources such as ultrasound and microwave irradiation represents another key area of development. Ultrasound-assisted protocols have been shown to significantly accelerate reactions, as demonstrated in the oxidative iodination of imidazo[1,2-a]pyridines, which yields 3-iodinated products quickly and in high yields in green solvents. acs.org This method enhances reaction efficiency and maximizes iodine atom economy. acs.org
Furthermore, there is a growing emphasis on developing catalyst-free and metal-free synthetic routes. nih.gov Protocols for the synthesis of imidazo[1,2-a]pyridines have been achieved by simply refluxing reagents in ethanol (B145695) or through catalyst-free condensation reactions, highlighting a move towards more economical and environmentally friendly processes. nih.govacs.org Molecular iodine has also emerged as an environmentally benign catalyst for three-component coupling reactions in aqueous media under ultrasonic conditions, offering high yields and short reaction times. nih.govacs.org
| Methodology | Key Features | Example Condition | Reference |
|---|---|---|---|
| Aqueous Micellar Catalysis | Uses water as solvent; mild heating; low environmental factor. | CuSO₄/Sodium Ascorbate, SDS, Water, 50 °C | acs.org |
| Ultrasound-Assisted Synthesis | Accelerated reaction rates; use of green solvents; metal-free options. | KI/TBHP, Water, Ultrasound Irradiation | thieme-connect.com |
| Catalyst-Free Condensation | Simplicity; avoids metal catalysts; eco-friendly. | Refluxing in ethanol or DMF | nih.govacs.org |
| Molecular Iodine Catalysis | Environmentally benign catalyst; can be performed in water. | I₂, Water, Ultrasound Irradiation | nih.govacs.org |
Innovation in Catalytic Systems for Selective Functionalization
The selective functionalization of the imidazo[1,2-a]pyridine (B132010) core, particularly at specific carbon positions like C3, is crucial for creating derivatives with desired properties. Research is focused on discovering novel catalytic systems that offer high regioselectivity and broad substrate scope. rsc.org
Transition-metal catalysis remains a powerful tool, with significant developments in copper- and palladium-catalyzed reactions. rsc.orgresearchgate.net Copper catalysts, for instance, are used in aerobic oxidative syntheses and annulation reactions to build the imidazo[1,2-a]pyridine scaffold. organic-chemistry.orgresearchgate.net The N-1 atom of the 2-arylimidazo[1,2-a]pyridine ring can coordinate with metal catalysts, directing functionalization to the ortho position of the aryl group. nih.gov However, the field is also moving towards reducing reliance on expensive or toxic metals.
Metal-free catalytic systems are a major area of innovation. bohrium.comresearchgate.net These approaches avoid residual metal contamination in the final products, which is particularly important for pharmaceutical applications. researchgate.net Strategies include visible-light-promoted reactions and the use of non-metallic catalysts. nih.gov For example, a catalyst-free, three-component Petasis-like reaction has been developed to achieve C-3 arylomethylation of imidazo[1,2-a]pyridines using commercially available boronic acids and glyoxylic acid, avoiding the need for metal catalysts and oxidizing agents. nih.gov
Lewis acids like Y(OTf)₃ and Zn(OTf)₂ have also been employed as effective catalysts. mdpi.com A Y(OTf)₃-catalyzed three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines enables the synthesis of C3-alkylated derivatives with high atomic economy and tolerance for various functional groups. mdpi.com These methods often proceed under mild conditions without the need for an inert atmosphere, making them highly practical. mdpi.com
| Catalytic System | Type of Functionalization | Key Advantages | Reference |
|---|---|---|---|
| Copper (e.g., CuI, CuSO₄) | Aerobic oxidation, Annulation, A³-Coupling | Broad functional group compatibility, can be used in green media. | organic-chemistry.orgacs.orgresearchgate.net |
| Palladium (e.g., Pd(OAc)₂) | Three-component reactions (e.g., diarylimidazo[1,2-a]pyridines) | High efficiency, rapid synthesis under microwave irradiation. | organic-chemistry.org |
| Yttrium Triflate (Y(OTf)₃) | C3-Alkylation (Aza-Friedel–Crafts) | High atomic economy, broad substrate scope, simple operation. | mdpi.com |
| Catalyst-Free (Petasis-like) | C3-Arylomethylation | Avoids metals and oxidants, uses commercially available reagents. | nih.gov |
Integration of Advanced Computational Modeling for Rational Design
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of imidazo[1,2-a]pyridine derivatives. nih.gov In silico techniques such as Density Functional Theory (DFT) and molecular docking allow researchers to predict molecular properties, understand reaction mechanisms, and design compounds with specific biological activities before undertaking extensive synthetic work. nih.govchemmethod.com
DFT calculations are widely used to investigate the electronic structure and chemical reactivity of these molecules. nih.govnih.gov By calculating parameters like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and other reactivity descriptors, scientists can predict the most likely sites for electrophilic or nucleophilic attack. nih.govresearchgate.netresearchgate.net For example, DFT studies at the B3LYP/6-311G++(d,p) level of theory have been used to investigate the reactivity parameters of newly synthesized imidazo[1,2-a]pyridine derivatives. nih.gov
Molecular docking simulations are crucial for rational drug design, enabling the virtual screening of compound libraries against specific biological targets. acs.orgresearchgate.net These studies predict the binding affinity and interaction modes of ligands within the active site of a protein, helping to identify promising drug candidates. nih.govchemmethod.com For instance, imidazo[1,2-a]pyridine derivatives have been docked against targets like the c-Met receptor tyrosine kinase and proteins involved in tuberculosis to guide the synthesis of more potent inhibitors. nih.govnih.gov These in silico predictions are often correlated with in vitro experimental results to validate the models. researchgate.net
| Computational Method | Application | Information Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Reactivity Analysis | HOMO-LUMO gaps, electronic structure, molecular electrostatic potential. | nih.govnih.govresearchgate.netresearchgate.net |
| Molecular Docking | Rational Drug Design | Binding affinity, interaction with protein active sites, virtual screening. | acs.orgnih.govchemmethod.comresearchgate.net |
| 3D-QSAR | Structure-Activity Relationship | Predicts biological activity based on 3D structural features. | researchgate.net |
| ADMET Prediction | Drug-Likeness Evaluation | Predicts absorption, distribution, metabolism, excretion, and toxicity profiles. | nih.govnih.gov |
Exploration of Novel Reactivity Modes and Transformations
Beyond established synthetic routes, researchers are exploring novel reactivity modes to access unprecedented imidazo[1,2-a]pyridine structures. This includes leveraging radical chemistry, photoredox catalysis, and designing molecules for specific covalent interactions.
Radical-mediated reactions have emerged as a powerful strategy for the direct functionalization of the imidazo[1,2-a]pyridine scaffold. rsc.org These reactions can be initiated through transition metal catalysis, metal-free oxidation, or photocatalysis, providing access to a wide range of derivatives. rsc.org For example, an iron-catalyzed three-component coupling reaction involving sodium sulfinates has been developed for the 3-sulfonylmethylation of imidazo[1,2-a]pyridines, which likely proceeds through a radical pathway. nih.gov
Visible-light photocatalysis offers a green and efficient way to drive chemical transformations under mild conditions. nih.gov This approach has been successfully applied to the C-H functionalization of imidazo[1,2-a]pyridines for various modifications, including trifluoromethylation, amination, and aminoalkylation. nih.govmdpi.com For example, aerobic visible-light-promoted oxidative coupling between imidazo[1,2-a]pyridines and tertiary amines has been achieved using rose bengal as a photocatalyst. nih.govmdpi.com
Another innovative direction is the rational design of covalent inhibitors based on the imidazo[1,2-a]pyridine core. rsc.org By incorporating a reactive "warhead" into the molecule, these compounds can form a permanent covalent bond with a specific residue in a target protein. This strategy has been used to develop novel covalent inhibitors targeting the KRAS G12C mutation, a significant driver in many cancers. rsc.org Such approaches represent a shift from simple scaffold functionalization to the design of molecules with highly specific and durable modes of action.
Q & A
Q. How does the scaffold’s halogenation pattern influence biological activity?
- Iodo group : Enhances lipophilicity and binding to hydrophobic pockets in target proteins (e.g., kinase inhibitors) .
- Chloro group : Modulates electronic effects, improving metabolic stability compared to non-halogenated analogues in antiviral or antimycobacterial studies .
Q. How to resolve contradictions in reported reaction yields for similar derivatives?
- Case study : Discrepancies in Suzuki coupling yields (60–95%) may arise from:
- Impurity profiles : Use preparative HPLC to isolate intermediates and reduce side reactions .
- Catalyst poisoning : Pre-treat reagents with molecular sieves to remove trace moisture .
Q. What methodologies enable late-stage diversification of this scaffold?
- Friedel-Crafts acylation : Introduce acetyl groups at C-2 using Lewis acids (e.g., AlCl₃) under anhydrous conditions .
- Palladium-mediated C–H activation : Direct arylation at C-5/C-6 positions using directing groups (e.g., pyridyl auxiliaries) .
Critical Analysis
The halogenated imidazo[1,2-a]pyridine scaffold offers versatility for drug discovery, but researchers must address:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
